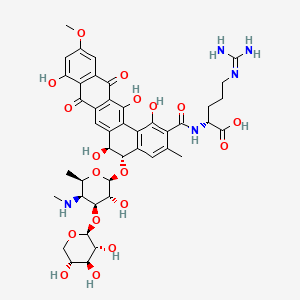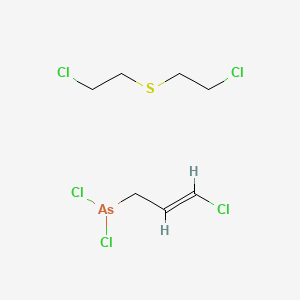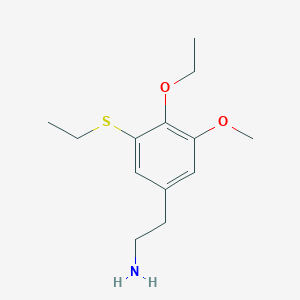
5-(1-(4-Methoxyphenyl)-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-(4-Methoxyphenyl)-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic organic compound characterized by its unique structure, which includes a pyrimidinetrione core substituted with a methoxyphenyl-butenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(4-Methoxyphenyl)-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and malonic acid derivatives.
Condensation Reaction: The initial step involves a condensation reaction between 4-methoxybenzaldehyde and a suitable malonic acid derivative to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the pyrimidinetrione core.
Alkylation: The final step involves the alkylation of the pyrimidinetrione core with a butenyl halide to introduce the 3-butenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the double bond in the butenyl group, converting it to a saturated alkyl chain.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 5-(1-(4-Methoxyphenyl)-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies focus on its ability to interact with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers, coatings, and advanced materials.
作用機序
The mechanism by which 5-(1-(4-Methoxyphenyl)-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved would depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
5-(1-Phenyl-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure but lacks the methoxy group.
5-(1-(4-Hydroxyphenyl)-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 5-(1-(4-Methoxyphenyl)-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
特性
CAS番号 |
109317-88-6 |
|---|---|
分子式 |
C15H16N2O4 |
分子量 |
288.30 g/mol |
IUPAC名 |
5-[1-(4-methoxyphenyl)but-3-enyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H16N2O4/c1-3-4-11(9-5-7-10(21-2)8-6-9)12-13(18)16-15(20)17-14(12)19/h3,5-8,11-12H,1,4H2,2H3,(H2,16,17,18,19,20) |
InChIキー |
DUNCPRPBOVGNFW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(CC=C)C2C(=O)NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[5-(1-carboxy-3-methylbutyl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4-methylpentanoic acid](/img/structure/B12772086.png)


![[(E)-5-[3-[5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B12772099.png)

